

# Spectroscopic Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, **2-Chloroquinoline-3-carbonitrile**. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the experimental protocols for data acquisition.

## Compound Overview

Chemical Structure:

Molecular Formula: C<sub>10</sub>H<sub>5</sub>CIN<sub>2</sub>

Molecular Weight: 188.61 g/mol

CAS Number: 95104-21-5

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Chloroquinoline-3-carbonitrile**.

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

Solvent: CDCl<sub>3</sub> Frequency: 300 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.60	s	1H	H-4
8.12	d	1H	H-5
7.95	d	1H	H-8
7.88	t	1H	H-7
7.70	t	1H	H-6

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 75 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C-2
148.5	C-4
146.0	C-8a
134.0	C-7
130.0	C-5
129.0	C-6
128.0	C-4a
127.5	C-8
115.0	CN
109.0	C-3

## IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050	Weak	Aromatic C-H Stretch
2225	Strong	C≡N (Nitrile) Stretch
1600, 1580, 1450	Medium-Strong	C=C Aromatic Ring Stretch
850	Strong	C-Cl Stretch
750	Strong	Aromatic C-H Bend (out-of-plane)

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
188/190	100/33	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak with chlorine isotope pattern)
153	~70	[M-Cl] <sup>+</sup>
126	~40	[M-Cl-HCN] <sup>+</sup>

## Experimental Protocols

### Synthesis of 2-Chloroquinoline-3-carbonitrile

**2-Chloroquinoline-3-carbonitrile** was synthesized from 2-chloroquinoline-3-carbaldehyde. A solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.2 mmol) in formic acid (10 mL) was prepared. To this solution, hydroxylamine hydrochloride (0.40 g, 5.7 mmol) was added, and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into ice-water

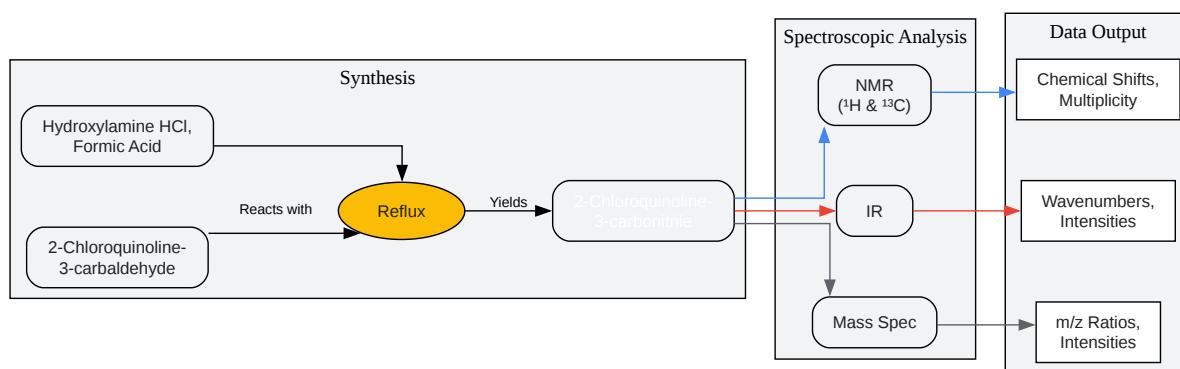
(50 mL). The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield pure **2-Chloroquinoline-3-carbonitrile**.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet for analysis.
- **Mass Spectrometry:** Mass spectral data was acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of **2-Chloroquinoline-3-carbonitrile**.



[Click to download full resolution via product page](#)*Synthesis and Spectroscopic Analysis Workflow.*

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